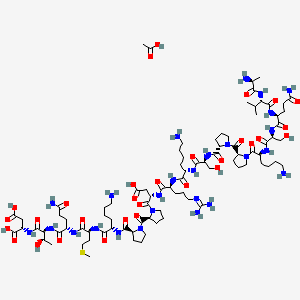
2-Phenylethane-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethane-1,1,2-tricarbonitrile is an organic compound with the molecular formula C11H6N3. It is characterized by the presence of three nitrile groups (-CN) attached to a phenylethane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethane-1,1,2-tricarbonitrile typically involves the reaction of benzyl cyanide with malononitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common bases used in this reaction include sodium hydride and potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethane-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Phenylethane-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenylethane-1,1,2-tricarbonitrile involves its interaction with various molecular targets and pathways. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups, used in similar synthetic applications.
Benzyl Cyanide: A related compound with a single nitrile group, used as a precursor in organic synthesis.
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: A compound with a similar tricarbonitrile structure, used in the synthesis of heterocyclic compounds.
Propiedades
Número CAS |
4965-21-3 |
|---|---|
Fórmula molecular |
C11H7N3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-phenylethane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H7N3/c12-6-10(7-13)11(8-14)9-4-2-1-3-5-9/h1-5,10-11H |
Clave InChI |
WNXNIEBRTSYZBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


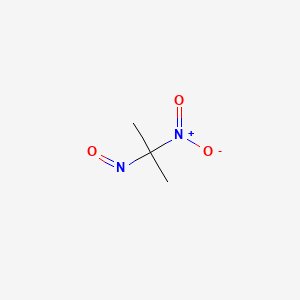
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
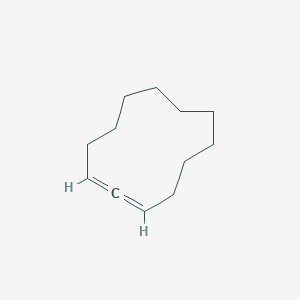

![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
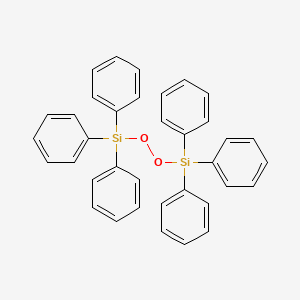
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)



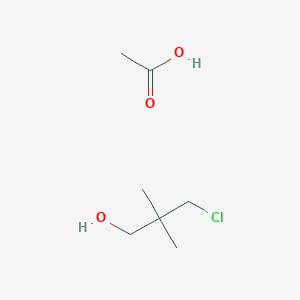
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
